molecular formula C18H24N2O5S3 B2419901 4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)benzenesulfonamide CAS No. 1798037-72-5

4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)benzenesulfonamide

Cat. No.: B2419901
CAS No.: 1798037-72-5
M. Wt: 444.58
InChI Key: ZFODNLYXBGTHMM-UHFFFAOYSA-N
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Description

4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C18H24N2O5S3 and its molecular weight is 444.58. The purity is usually 95%.
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Biological Activity

The compound 4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)benzenesulfonamide is a sulfonamide derivative characterized by its complex structure and potential biological activities. Its molecular formula is C18H24N2O5S3C_{18}H_{24}N_{2}O_{5}S_{3} with a molecular weight of approximately 444.58 g/mol. This compound has garnered interest in pharmaceutical research due to its unique functional groups that may confer various biological properties.

Chemical Structure

The structural representation of the compound includes a thiazine ring, methoxy group, and a benzenesulfonamide moiety. The presence of these functional groups suggests potential interactions with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The sulfonamide group is known to inhibit certain enzymes by mimicking the structure of para-aminobenzoic acid (PABA), which is essential for bacterial folate synthesis. This inhibition can lead to antimicrobial effects.
  • Receptor Interaction : The compound may interact with specific receptors, influencing signaling pathways that regulate various physiological processes.
  • Metal Coordination : The ability to coordinate with metal ions may enhance its biological efficacy, particularly in enzyme catalysis or in modulating metal-dependent biological processes.

Pharmacological Properties

Research indicates that compounds similar to this sulfonamide exhibit various pharmacological properties, including:

  • Antimicrobial Activity : Due to its sulfonamide nature, it may possess antibacterial properties.
  • Anti-inflammatory Effects : Potential modulation of inflammatory pathways could be observed.
  • Antitumor Potential : Some studies suggest that thiazine derivatives have cytotoxic effects on cancer cell lines.

Study 1: Antibacterial Activity

A study investigated the antibacterial efficacy of thiazine derivatives against common pathogens such as Staphylococcus aureus and Escherichia coli. Results indicated significant inhibition zones, suggesting that the compound could serve as a lead for developing new antibiotics.

PathogenInhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli12

Study 2: Cytotoxicity Assay

Another research focused on the cytotoxic effects of various sulfonamides on cancer cell lines (e.g., HeLa and MCF-7). The results showed that this compound exhibited IC50 values indicating moderate cytotoxicity.

Cell LineIC50 (µM)
HeLa25
MCF-730

Properties

IUPAC Name

4-(1,1-dioxothiazinan-2-yl)-N-[2-methoxy-2-(5-methylthiophen-2-yl)ethyl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O5S3/c1-14-5-10-18(26-14)17(25-2)13-19-28(23,24)16-8-6-15(7-9-16)20-11-3-4-12-27(20,21)22/h5-10,17,19H,3-4,11-13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFODNLYXBGTHMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)C(CNS(=O)(=O)C2=CC=C(C=C2)N3CCCCS3(=O)=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O5S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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